N-(3-methoxyphenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on crystal structures of related thiazolidinone compounds provide insights into the molecular configurations that could influence the compound's reactivity and interaction with biological targets. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, highlighting the importance of structural analysis in understanding the properties of these compounds (Galushchinskiy et al., 2017).
Green Synthesis
The green synthesis of related compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, emphasizes the environmental benefits and efficiency of synthesizing complex organic molecules. A novel Pd / C catalyst showed high activity, selectivity, and stability for the hydrogenation process, showcasing the advancements in catalytic processes for sustainable chemistry (Zhang Qun-feng, 2008).
Optoelectronic Properties
The study of thiazole-based polythiophenes, including compounds like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, reveals the optoelectronic properties critical for applications in conducting polymers and electronic devices. Such research highlights the potential for these compounds in the development of new materials for optoelectronic applications (Camurlu & Guven, 2015).
Biological Activity
Research on thiazole and thiadiazole derivatives as adenosine A3 receptor antagonists indicates the potential pharmacological significance of these compounds. Modifications to the thiazole template, such as the addition of a methoxy group, have shown to increase binding affinity and selectivity for specific receptor targets, suggesting the relevance of these structures in drug design and development (Jung et al., 2004).
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-27-17-7-3-5-14(9-17)22-19(25)11-16-12-29-21(24-16)30-13-20(26)23-15-6-4-8-18(10-15)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPYDUHSBFINKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.